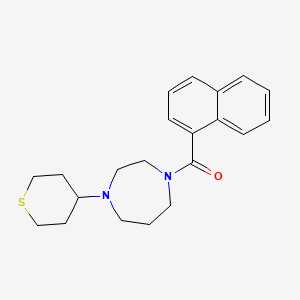![molecular formula C17H14F4N6 B6428641 6-fluoro-4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinazoline CAS No. 2034310-06-8](/img/structure/B6428641.png)
6-fluoro-4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinazoline is a complex organic compound that features a quinazoline core substituted with a fluorine atom and a piperazine ring linked to a pyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable amine.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Piperazine Ring Formation: The piperazine ring is formed by reacting a suitable diamine with a dihaloalkane.
Coupling with Pyrimidine Moiety: The final step involves coupling the piperazine ring with a pyrimidine derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms.
化学反応の分析
Types of Reactions
6-fluoro-4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinazoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
6-fluoro-4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinazoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Chemical Biology: It serves as a tool compound to study the role of specific molecular interactions in biological systems.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-fluoro-4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinazoline: Lacks the fluorine atom at the 6-position.
6-chloro-4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinazoline: Substitutes chlorine for fluorine at the 6-position.
6-fluoro-4-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinazoline: Changes the position of the pyrimidine substitution.
Uniqueness
6-fluoro-4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinazoline is unique due to the specific positioning of the fluorine atom and the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets that may not be possible with similar compounds.
特性
IUPAC Name |
6-fluoro-4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F4N6/c18-11-1-2-13-12(7-11)16(25-9-22-13)27-5-3-26(4-6-27)15-8-14(17(19,20)21)23-10-24-15/h1-2,7-10H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNZEKXQKFHNII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=NC4=C3C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F4N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B6428558.png)
![5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428560.png)
![5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428580.png)
![1-methyl-1-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate](/img/structure/B6428586.png)
![3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B6428591.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B6428594.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B6428601.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6428611.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-acetamidoacetamide](/img/structure/B6428612.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1H-indol-3-yl)propanamide](/img/structure/B6428625.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6428633.png)
![4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6428637.png)
![N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B6428651.png)
